Cyanazine-metolachlor mixt.
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Overview
Description
Cyanazine-metolachlor mixture is a combination of two herbicides, cyanazine and metolachlor, used primarily in agricultural settings to control a wide range of weeds. Cyanazine is a triazine herbicide, while metolachlor belongs to the chloroacetanilide class. Both compounds are effective in controlling annual grasses and broadleaf weeds, making them valuable tools for farmers.
Preparation Methods
Synthetic Routes and Reaction Conditions
Metolachlor: Metolachlor is produced by reacting 2-ethyl-6-methylaniline with methoxyacetone in the presence of a catalyst, followed by chlorination to introduce the chloro group.
Industrial Production Methods
The industrial production of cyanazine and metolachlor involves large-scale chemical synthesis in controlled environments to ensure high yield and purity. The processes are optimized for cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Both cyanazine and metolachlor can undergo oxidation reactions, leading to the formation of various metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Cyanazine and metolachlor can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products formed from these reactions include various metabolites that can be further analyzed for their environmental impact and efficacy.
Scientific Research Applications
Cyanazine-metolachlor mixture has several scientific research applications:
Chemistry: Used as a model compound to study the environmental fate and transport of herbicides.
Biology: Investigated for its effects on non-target organisms and potential bioaccumulation.
Medicine: Limited applications, primarily focused on understanding the toxicological effects.
Industry: Widely used in agriculture to improve crop yields by controlling weed populations.
Mechanism of Action
Cyanazine
Cyanazine inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to the disruption of ATP synthesis and ultimately causes the death of the plant.
Metolachlor
Metolachlor inhibits cell division by interfering with the synthesis of very long-chain fatty acids. This prevents the formation of new cells, leading to the death of the plant.
Comparison with Similar Compounds
Similar Compounds
Atrazine: Another triazine herbicide with a similar mode of action to cyanazine.
Alachlor: A chloroacetanilide herbicide similar to metolachlor but with different environmental persistence.
Acetochlor: Similar to metolachlor, used for controlling grasses and broadleaf weeds.
Uniqueness
The combination of cyanazine and metolachlor provides a broader spectrum of weed control compared to using either compound alone. This mixture is particularly effective in controlling both annual grasses and broadleaf weeds, making it a versatile tool for farmers.
Properties
CAS No. |
67203-86-5 |
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Molecular Formula |
C24H35Cl2N7O2 |
Molecular Weight |
524.5 g/mol |
IUPAC Name |
2-[[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropanenitrile;2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide |
InChI |
InChI=1S/C15H22ClNO2.C9H13ClN6/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4;1-4-12-7-13-6(10)14-8(15-7)16-9(2,3)5-11/h6-8,12H,5,9-10H2,1-4H3;4H2,1-3H3,(H2,12,13,14,15,16) |
InChI Key |
JMYXBYVGSZRMOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C.CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C#N |
Origin of Product |
United States |
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